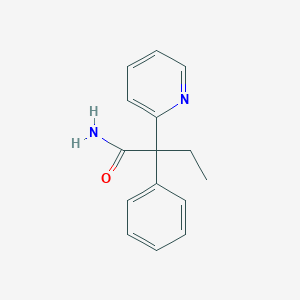

2-Phenyl-2-(pyridin-2-yl)butanamide

Description

2-Phenyl-2-(pyridin-2-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a phenyl group and a pyridin-2-yl moiety at the second carbon (Figure 1). Its molecular formula is C₁₅H₁₆N₂O, with a molecular weight of 240.30 g/mol. This compound is of interest in medicinal chemistry, particularly in the design of ligands targeting central nervous system (CNS) receptors or enzymes due to its structural resemblance to bioactive heterocycles.

Properties

CAS No. |

19395-43-8 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-phenyl-2-pyridin-2-ylbutanamide |

InChI |

InChI=1S/C15H16N2O/c1-2-15(14(16)18,12-8-4-3-5-9-12)13-10-6-7-11-17-13/h3-11H,2H2,1H3,(H2,16,18) |

InChI Key |

DSPGXFVFVKDAKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The preparation of 2-Phenyl-2-(pyridin-2-yl)butanamide generally involves:

- Formation of the pyridin-2-yl-substituted amine intermediate.

- Coupling of this intermediate with a suitable acid or acid derivative to form the amide.

- Introduction of the phenyl substituent on the butanamide backbone either before or during amide formation.

Preparation of Key Intermediate: 2-(Pyridin-2-yl)propan-2-amine

A crucial intermediate in the synthesis of this compound is 2-(pyridin-2-yl)propan-2-amine, which acts as the directing group and amine source for amide formation.

- Anhydrous cerium(III) chloride is stirred in tetrahydrofuran (THF) under nitrogen.

- The mixture is cooled to −78 °C, followed by slow addition of methyl lithium in diethyl ether.

- 2-Cyanopyridine is then added slowly to this mixture.

- After warming to room temperature and stirring overnight, the reaction is quenched with ammonium hydroxide.

- The product is isolated by extraction and purification.

This method yields 2-(pyridin-2-yl)propan-2-amine in good purity, suitable for further coupling reactions.

Amide Formation: Coupling with Butyric Acid Derivatives

The amide bond formation to yield this compound typically involves coupling the prepared amine with butyric acid or its activated derivatives.

- The corresponding acid (e.g., butyric acid) is dissolved in anhydrous dichloromethane.

- N-Methylmorpholine (a base) is added to the acid solution, cooled in an ice-salt bath.

- Isobutylchloroformate is added dropwise to activate the acid.

- The amine (2-(pyridin-2-yl)propan-2-amine) is then added, and the mixture is stirred overnight at room temperature.

- The reaction mixture is worked up by dilution and extraction, followed by purification via chromatography.

This method allows for efficient formation of the amide bond under mild conditions with good yields.

Introduction of the Phenyl Group

The phenyl group at the 2-position of the butanamide can be introduced through:

- Use of phenyl-substituted acid derivatives or acid chlorides in the amide coupling step.

- Alternatively, phenyl substitution can be incorporated via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) on suitable intermediates bearing halogen substituents.

Notable Palladium-Catalyzed Arylation:

- Pd(II)-catalyzed arylation of unactivated methylene C(sp3)–H bonds with aryl halides can be employed to introduce aryl groups onto the alkyl backbone adjacent to the pyridine ring.

- Use of removable bidentate auxiliaries (such as the pyridin-2-yl group) facilitates selective C–H activation and arylation.

- Reaction conditions typically involve Pd(OAc)2, aryl iodides or bromides, and bases in solvents like toluene or DMSO at elevated temperatures.

- This approach provides a direct method to install the phenyl group on the butanamide scaffold with good regioselectivity and yield.

Alternative One-Pot Aminoalkylation Method (Solvent-Free)

A solvent-free, one-pot method has been reported for related pyridyl-aminoalkyl compounds, which may be adapted for synthesis of this compound derivatives:

- A mixture of 2-aminopyridine and benzaldehyde is heated at 80 °C in the absence of solvent to form an imine intermediate.

- Phenol or substituted phenols are added to the mixture, promoting aminoalkylation via nucleophilic addition to the imine.

- The reaction proceeds efficiently without acid catalysts, yielding aminoalkylated phenol derivatives in good to high yields (40%-97%).

- This method emphasizes operational simplicity, short reaction times, and environmental benefits by avoiding solvents.

While this method is more commonly applied to phenol derivatives, the mechanistic insights and conditions may inspire adaptations for the preparation of amide compounds like this compound.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of cerium(III) chloride in the preparation of the pyridinyl amine intermediate enhances the selectivity and yield of the nucleophilic addition to 2-cyanopyridine.

- Pd-catalyzed C–H activation strategies enable direct functionalization of alkyl chains adjacent to the pyridine ring, facilitating phenyl group introduction without pre-functionalization steps.

- Solvent-free methods for related aminoalkylation reactions demonstrate potential for green chemistry applications, although direct application to this compound synthesis requires further optimization.

- The amide coupling step benefits from mild activation conditions using isobutylchloroformate, avoiding harsher reagents and enabling better functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Phenyl-2-(pyridin-2-yl)butanamide is an organic compound with a butanamide backbone that has a phenyl group and a pyridin-2-yl moiety. Classified as a phenylacetamide, it is an amide derivative of phenylacetic acid. It is a subject of interest in medicinal chemistry and drug development because its complex structure allows for diverse interactions in biological systems. This compound is exclusively intended for research purposes and is not designed for either human therapeutic applications or veterinary use.

Scientific Research Applications

2-phenyl-N-(pyridin-2-yl)butanamide has diverse applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex organic molecules.

- Biology It is investigated for its potential as a ligand in biochemical assays.

- Medicine It is explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

- Industry It is utilized in the development of specialty chemicals and materials.

This compound may interact with specific molecular targets such as enzymes or receptors. These interactions can disrupt biochemical pathways, leading to observed biological effects. Its interaction with certain enzymes may inhibit their activity, thereby influencing metabolic processes related to disease states.

Biochemical Analysis

2-phenyl-N-(pyridin-2-yl)butanamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with lanosterol 14-alpha demethylase, an enzyme involved in the biosynthesis of sterols. This interaction suggests that this compound may have implications in sterol metabolism and related biochemical pathways.

Cellular Effects

The effects of 2-phenyl-N-(pyridin-2-yl)butanamide on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, 2-phenyl-N-(pyridin-2-yl)butanamide exerts its effects through specific binding interactions with biomolecules. It binds to lanosterol 14-alpha demethylase, inhibiting its activity and thereby affecting sterol biosynthesis.

Temporal Effects

In laboratory settings, the effects of 2-phenyl-N-(pyridin-2-yl)butanamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity.

Dosage Effects

The effects of 2-phenyl-N-(pyridin-2-yl)butanamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including alterations in liver and kidney function.

Metabolic Pathways

2-phenyl-N-(pyridin-2-yl)butanamide is involved in several metabolic pathways. It interacts with enzymes such as lanosterol 14-alpha demethylase, influencing the biosynthesis of sterols.

Transport and Distribution

Within cells and tissues, 2-phenyl-N-(pyridin-2-yl)butanamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes.

Subcellular Localization

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-phenyl-2-(pyridin-2-yl)butanamide can be contextualized by comparing it to structurally related compounds. Below is an analysis of key analogs:

2-Phenyl-2-(pyridin-2-yl)acetamide

- Structure : Acetamide backbone (C₂ chain) with phenyl and pyridin-2-yl groups.

- Molecular Formula : C₁₃H₁₂N₂O.

- Key Differences: Shorter carbon chain reduces lipophilicity (logP ≈ 1.2 vs. Lower molecular weight (212.25 g/mol vs. 240.30 g/mol) may enhance solubility but reduce target affinity due to fewer hydrophobic interactions.

- Applications : Often used as a precursor in ligand synthesis; less potent in receptor-binding assays compared to butanamide derivatives.

2,2-Dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide

- Structure: Butanamide with 2,2-dimethyl substitution and a morpholinomethyl-pyridine group.

- Molecular Formula : C₁₈H₂₇N₃O₂.

- Key Differences: The morpholinomethyl group enhances solubility and introduces a tertiary amine, improving interaction with G-protein-coupled receptors (e.g., CB2 agonism).

- Pharmacology : Demonstrated potent CB2 selectivity (IC₅₀ < 10 nM), highlighting the impact of substituents on receptor specificity.

2-Phenyl-2-(piperidin-2-yl)acetamide

- Structure : Acetamide with phenyl and piperidin-2-yl groups.

- Molecular Formula : C₁₃H₁₈N₂O.

- Key Differences: Saturated piperidine ring (vs. aromatic pyridine) reduces planarity and alters hydrogen-bonding capacity. Higher hydrogen-bond donor/acceptor count (2 vs. 1 for pyridine derivatives) may improve solubility but limit membrane permeability.

- Applications : Used in studies of dopamine reuptake inhibition due to structural similarity to tropane alkaloids.

Research Findings and Implications

- Chain Length : Extending the acetamide backbone to butanamide increases lipophilicity, enhancing membrane permeability and target engagement in hydrophobic binding pockets.

- Substituent Effects : Pyridine rings improve aromatic stacking and hydrogen-bond acceptor capacity compared to piperidine, favoring interactions with enzymes or receptors requiring planar motifs.

- Biological Selectivity: Morpholinomethyl groups (as in ’s compound) demonstrate how polar substituents can fine-tune receptor specificity without compromising bioavailability.

Q & A

Q. How can AI-driven platforms enhance synthesis optimization?

- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (e.g., Bayesian optimization) to simulate reaction kinetics and predict optimal conditions. Smart laboratory systems enable real-time adjustments via feedback loops between experimental data and computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.